![molecular formula C11H13NO4 B1608345 Ethyl [(2-methoxyphenyl)amino](oxo)acetate CAS No. 7267-26-7](/img/structure/B1608345.png)
Ethyl [(2-methoxyphenyl)amino](oxo)acetate
Overview
Description
Ethyl [(2-methoxyphenyl)amino](oxo)acetate, commonly known as ethyl 2-(2-methoxyphenylamino)acetate, is an organic compound with the chemical formula C11H13NO4. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. Ethyl 2-(2-methoxyphenylamino)acetate is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Catalyst Design and Organic Synthesis
List-Barbas-Mannich Reaction Catalysis : Ethyl (p-methoxyphenylimino)acetate, a derivative of Ethyl (2-methoxyphenyl)aminoacetate, plays a crucial role in the List-Barbas-Mannich reaction. This process, catalyzed by modularly designed organocatalysts (MDOs) that include proline and cinchona alkaloid thioureas, leads to the formation of γ-oxo-α-amino acid derivatives. This reaction is characterized by high yields and excellent stereoselectivities, showcasing the compound's utility in synthesizing complex organic molecules (Perera et al., 2013).
Synthesis of α-Ketoamide Derivatives : Ethyl (2-methoxyphenyl)aminoacetate is instrumental in synthesizing a novel series of α-ketoamide derivatives. Utilizing OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide approach, the compound has shown superiority in terms of yield and purity over traditional methods. These α-ketoamide derivatives are synthesized through ring opening of N-acylisatin, highlighting the compound's versatility in organic synthesis (El‐Faham et al., 2013).
Pharmaceutical Intermediate Synthesis
Peptide Synthesis Enhancement : Ethyl (2-methoxyphenyl)aminoacetate-related compound, Oxyma, has been tested as an additive for peptide bond formation. It has demonstrated remarkable efficiency and a lower risk of explosion compared to traditional benzotriazole-based additives like HOBt and HOAt. Its ability to inhibit racemization and enhance coupling efficiency positions it as a valuable component in the synthesis of peptides, underscoring its potential as a pharmaceutical intermediate (Subirós‐Funosas et al., 2009).
Corrosion Inhibition Efficiency : The compound has also been linked to the synthesis and characterization of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives. These compounds exhibit corrosion inhibition efficiency on mild steel, suggesting potential applications in protecting pharmaceutical equipment from corrosion. This area of research demonstrates the compound's utility beyond organic synthesis and into materials science, highlighting its versatility (Djenane et al., 2019).
properties
IUPAC Name |
ethyl 2-(2-methoxyanilino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZIMTZVWNNCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395209 | |
Record name | ethyl [(2-methoxyphenyl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7267-26-7 | |
Record name | ethyl [(2-methoxyphenyl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.